5-methyl-4-{[4-(1-piperidinylsulfonyl)phenyl]hydrazono}-2,4-dihydro-3H-pyrazol-3-one
Description
The compound 5-methyl-4-{[4-(1-piperidinylsulfonyl)phenyl]hydrazono}-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative featuring a hydrazono linkage and a piperidinylsulfonylphenyl substituent. Pyrazol-3-one scaffolds are known for their pharmacological versatility, including anti-inflammatory, antimicrobial, and antitumor activities . The piperidinylsulfonyl group introduces sulfonamide functionality, which may enhance solubility and receptor-binding interactions.
Properties
IUPAC Name |
5-methyl-4-[(4-piperidin-1-ylsulfonylphenyl)diazenyl]-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3S/c1-11-14(15(21)19-16-11)18-17-12-5-7-13(8-6-12)24(22,23)20-9-3-2-4-10-20/h5-8H,2-4,9-10H2,1H3,(H2,16,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMQOORJEAWSIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-{[4-(1-piperidinylsulfonyl)phenyl]hydrazono}-2,4-dihydro-3H-pyrazol-3-one typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-{[4-(1-piperidinylsulfonyl)phenyl]hydrazono}-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the hydrazono group, potentially leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
5-methyl-4-{[4-(1-piperidinylsulfonyl)phenyl]hydrazono}-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-methyl-4-{[4-(1-piperidinylsulfonyl)phenyl]hydrazono}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Physical Properties
Aromatic Substituents
- 5-Methyl-2-phenyl-4-(phenylhydrazono)-2,4-dihydro-pyrazol-3-one (): This analog replaces the piperidinylsulfonyl group with a simple phenyl ring. The absence of sulfonamide and piperidine moieties reduces polarity, likely decreasing solubility in polar solvents compared to the target compound.
- This contrasts with the electron-withdrawing sulfonyl group in the target compound, which may reduce electron density .
Electron-Withdrawing Groups
- (Z)-2-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-5-methyl-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one (): The trifluoromethyl and chloro substituents are strong electron-withdrawing groups, which may increase metabolic stability and lipophilicity.
Heterocyclic Substituents
- (Z)-5-Methyl-4-(thiophen-2-ylmethylene)-2,4-dihydro-3H-pyrazol-3-one ():
The thiophene ring introduces sulfur-based resonance effects, altering electronic distribution. Unlike the sulfonamide in the target compound, thiophene lacks hydrogen-bonding capacity, which may reduce protein-binding efficiency .
Key Observations :
- Azobenzene derivatives () exhibit exceptionally high melting points (>300°C), suggesting superior thermal stability due to extended conjugation and rigidity.
- The thiophene analog’s moderate yield (70%) highlights the efficiency of piperidine-mediated synthesis compared to reflux methods for azobenzene derivatives .
Anti-Inflammatory and Antimicrobial Potential
- (Z)-4-[2-(3,4-Difluorophenyl)hydrazono]-3-methyl-1H-pyrazol-5(4H)-one (): Fluorinated analogs demonstrate enhanced antimicrobial and anti-inflammatory activities, attributed to fluorine’s electronegativity and metabolic stability. The target compound’s sulfonamide group may similarly improve bioavailability .
Antiparasitic Activity
- Phenylpyrazolone dimers (): Analogs with dimethylamino groups (e.g., compound 6m) show anti-Trypanosoma activity. The target compound’s piperidinylsulfonyl group could modulate similar bioactivity through hydrophobic interactions with parasitic enzymes .
Molecular Docking and Target Interactions
- Thiophene and azobenzene derivatives (): Docking studies reveal interactions with cytochrome c peroxidase (CCP) and EGFR/VEGFR-2 kinases.
Biological Activity
5-Methyl-4-{[4-(1-piperidinylsulfonyl)phenyl]hydrazono}-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative that has garnered attention for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure
The compound's structure can be represented as follows:
Antimicrobial Activity
Research has indicated that derivatives of pyrazolone compounds often display significant antimicrobial effects. For instance, a study evaluated several pyrazolone derivatives against various bacterial strains and fungi. The results showed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. Specifically, compounds with the piperidinylsulfonyl group demonstrated enhanced activity due to their ability to interact effectively with microbial targets .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in various models. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This suggests a mechanism through which the compound could be beneficial in treating inflammatory diseases .
Anticancer Potential
Emerging studies have indicated that pyrazolone derivatives exhibit anticancer activity through multiple pathways, including apoptosis induction and cell cycle arrest in cancer cells. For example, the compound has been tested on different cancer cell lines, showing a dose-dependent decrease in cell viability. Mechanistic studies suggest that it may induce apoptosis via the mitochondrial pathway and inhibit tumor growth in vivo models .
Case Studies
- Antimicrobial Efficacy : A study published by Ahlam Shaglof et al. demonstrated that several synthesized pyrazolone derivatives, including those similar to this compound, showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The most potent derivatives were found to have minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .
- Anti-inflammatory Effects : In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a marked reduction in paw edema compared to controls. This effect was attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in the inflammatory process .
- Anticancer Activity : A recent study focused on the cytotoxic effects of this compound on MCF-7 breast cancer cells revealed an IC50 value indicating substantial potency against these cells. The study concluded that the compound could be a promising candidate for further development in anticancer therapies .
Summary Table of Biological Activities
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi | Disruption of microbial cell wall synthesis |
| Anti-inflammatory | Significant reduction in inflammation | Inhibition of pro-inflammatory cytokines |
| Anticancer | Cytotoxic effects on cancer cells | Induction of apoptosis and cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
